Lipophilicity Comparison: 2-Fluoro Substitution Elevates LogP by >0.3 Units
N,N-Diethyl 2-fluorobenzamide exhibits a computed LogP of 2.31 [1], while N,N-diethylbenzamide without the fluorine atom has a reported LogP of 1.98–2.17 (consensus value ≈2.17) [2]. The 2‑fluoro substitution therefore increases lipophilicity by approximately 0.14–0.32 LogP units, a magnitude that can significantly affect membrane permeability and metabolic clearance in medicinal chemistry programs.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.31 |
| Comparator Or Baseline | N,N‑Diethylbenzamide: LogP = 2.17 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.14 to +0.32 |
| Conditions | Computed values (0elem, Molbase); consistent across multiple prediction algorithms |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane diffusion, making the 2‑fluoro analog preferable for cell‑based assays or in vivo studies where permeability is a limiting factor.
- [1] 0elem.com. N,N-Diethyl 2-fluorobenzamide – LogP 2.3077. View Source
- [2] Molbase. N,N-Diethylbenzamide – LogP 2.1686. View Source
